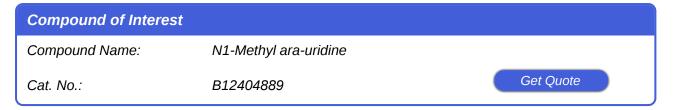


N1-Methylpseudouridine: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Examination of the Core Component of mRNA Therapeutics

N1-Methylpseudouridine (m1 Ψ), a modified nucleoside, has emerged as a critical component in the development of mRNA-based vaccines and therapeutics. Its unique properties, which enhance protein expression while mitigating innate immune responses, have positioned it at the forefront of RNA technology. This technical guide provides a comprehensive overview of m1 Ψ 's molecular characteristics, methods for its synthesis and incorporation into mRNA, and its mechanism of action for professionals in research and drug development.

Core Molecular Properties

N1-Methylpseudouridine is a methylated derivative of pseudouridine, an isomer of the canonical RNA nucleoside uridine.[1] The key structural difference is the carbon-carbon bond between the C1' of the ribose sugar and the C5 of the uracil base, unlike the typical nitrogencarbon bond in uridine. The addition of a methyl group at the N1 position of the uracil base further refines its properties.

Quantitative Data Summary

The fundamental molecular and physical properties of N1-Methylpseudouridine are summarized in the table below, providing essential data for experimental design and formulation.



Property	Value	Citations
Molecular Formula	C10H14N2O6	[1][2][3][4][5]
Molecular Weight	258.23 g/mol	[1][2][3][4][5]
Appearance	White to off-white crystals or powder	[2]
Melting Point	189 °C	[2]
Solubility in Water	26 g/L	[2]
UV Absorbance	Absorbs ~40% less UV light at 260 nm than uridine	[2]

Experimental Protocols

The successful application of N1-Methylpseudouridine in mRNA therapeutics relies on robust protocols for its synthesis and subsequent incorporation into mRNA strands.

Synthesis of N1-Methylpseudouridine

The synthesis of N1-Methylpseudouridine is a complex multi-step process. While various proprietary methods exist, a general approach involves the chemical methylation of pseudouridine.[1] Chemo-enzymatic methods are also being explored to improve efficiency and yield.[2] The primary challenge often lies in the efficient synthesis of the precursor, pseudouridine, itself.[2][3]

A generalized synthetic pathway involves:

- Synthesis of Pseudouridine: This can be achieved through methods such as direct coupling of a protected ribonolactone with a lithiated pyrimidine derivative or by constructing the uracil base onto a ribofuranosyl precursor.[2][3]
- Methylation: The N1 position of the pseudouridine base is then selectively methylated. This step requires careful control of reaction conditions to ensure specificity.



 Phosphorylation: To be used in transcription, the synthesized N1-Methylpseudouridine nucleoside must be converted into its triphosphate form (N1-methylpseudouridine-5'triphosphate or m1ΨTP). This is typically achieved through a series of phosphorylation reactions.

Incorporation of m1Ψ into mRNA via In Vitro Transcription (IVT)

The enzymatic incorporation of m1ΨTP into an mRNA sequence is performed through in vitro transcription (IVT), a process that utilizes a DNA template and an RNA polymerase. The standard protocol involves the complete substitution of uridine triphosphate (UTP) with m1ΨTP. [6][7]

Materials:

- Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.
- T7 RNA Polymerase.
- ATP, GTP, CTP.
- N1-methylpseudouridine-5'-triphosphate (m1ΨTP).
- Transcription buffer (containing magnesium chloride).
- Capping reagent (e.g., Anti-Reverse Cap Analog).
- DNase I.
- RNA purification kit.

Procedure:

 Template Preparation: A high-quality, linearized DNA template is prepared. The template should include a T7 promoter, the 5' untranslated region (UTR), the open reading frame (ORF) of the target protein, the 3' UTR, and a poly(A) tail sequence.[6]

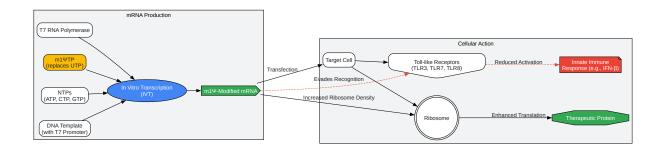


- Transcription Reaction Setup: The IVT reaction is assembled on ice. A typical reaction, often using a commercial kit like the MegaScript T7 Kit, includes the DNA template, transcription buffer, ATP, GTP, CTP, and m1ΨTP (in place of UTP), and a cap analog.[6] The T7 RNA polymerase is added last to initiate the reaction.
- Incubation: The reaction mixture is incubated at 37°C for 2 to 4 hours.[6] During this time, the T7 RNA polymerase synthesizes the m1Ψ-modified mRNA strand.
- DNase Treatment: Following incubation, DNase I is added to the reaction to digest the DNA template.[6]
- Purification: The resulting m1Ψ-modified mRNA is purified to remove enzymes, unincorporated nucleotides, and other reaction components. This is typically done using a column-based RNA purification kit or lithium chloride precipitation.
- Quality Control: The concentration, purity, and integrity of the purified mRNA are assessed using spectrophotometry (measuring absorbance at 260 nm) and gel electrophoresis.

Mechanism of Action and Advantages

The incorporation of N1-Methylpseudouridine into mRNA confers two significant advantages that are crucial for its therapeutic efficacy: enhanced protein translation and reduced immunogenicity.





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Caption: Workflow of m1Ψ-mRNA production and its cellular advantages.

The presence of m1Ψ in the mRNA strand is thought to enhance translational efficiency by increasing ribosome density on the mRNA.[8] This leads to a higher yield of the encoded therapeutic protein from a given amount of mRNA.

Furthermore, synthetic mRNA can be recognized by innate immune sensors, such as Toll-like receptors (TLRs), triggering an inflammatory response that can inhibit translation and lead to mRNA degradation.[7] The N1-methylpseudouridine modification alters the conformation of the mRNA, allowing it to evade recognition by these immune sensors.[7] This reduction in immunogenicity not only prevents the shutdown of protein synthesis but also improves the safety profile of the mRNA therapeutic.



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References

- 1. N1-Methylpseudouridine Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. An improved stereodivergent and practical synthesis of α- and β-pseudouridines -Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00381C [pubs.rsc.org]
- 4. mcherrymrna.com [mcherrymrna.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. N 1-Methylpseudouridine substitution enhances the performance of synthetic mRNA switches in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products PMC [pmc.ncbi.nlm.nih.gov]
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